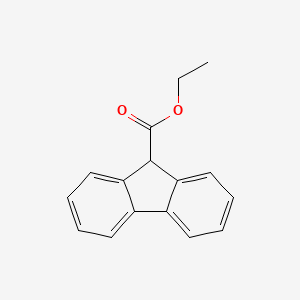
Ethyl 9H-fluorene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9H-fluorene-9-carboxylate is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Ethyl 9H-fluorene-9-carboxylate serves as a versatile reagent in organic synthesis. It is utilized to produce complex organic molecules through various reactions, including:
- Esterification : The compound can be synthesized from fluorene-9-carboxylic acid and ethanol, which allows for the introduction of the ethyl group.
- Oxidation Reactions : Common reagents such as potassium permanganate are employed to oxidize this compound into more functionalized derivatives, enhancing its utility in further reactions.
Table: Common Reagents and Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Esterification | Ethanol | This compound |
| Oxidation | Potassium Permanganate | Hydroxylated derivatives |
| Reduction | Lithium Aluminum Hydride | Alcohol derivatives |
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The modification of fluorene cores with electron-donating or accepting groups enhances the electronic properties of the resulting materials, making them suitable for optoelectronic applications.
Case Study: OLED Development
Research has shown that fluorene derivatives exhibit excellent photophysical properties, making them ideal candidates for use in OLEDs. This compound has been tested in formulations for OLEDs, demonstrating promising results in terms of efficiency and stability .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its derivatives have shown promise in treating various conditions due to their interaction with biological targets.
- Antidepressant Activity : Some studies suggest that modifications of fluorene derivatives can lead to compounds with significant antidepressant effects due to their ability to interact with neurotransmitter systems.
- Antidiabetic and Antiarrhythmic Drugs : this compound serves as an intermediate in the synthesis of compounds used in antidiabetic and antiarrhythmic medications .
Table: Biological Activities of Fluorene Derivatives
Analyse Des Réactions Chimiques
Saponification and Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield 9H-fluorene-9-carboxylic acid. This reaction is critical for synthesizing pharmaceutical intermediates.
Reaction Conditions and Yields
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (conc.) + H₂O, reflux | 9H-Fluorene-9-carboxylic acid | 80.7% | |
| NaOH (10%), DCM, room temp | 9H-Fluorene-9-carboxylic acid | 64% |
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation to form a tetrahedral intermediate .
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic substitution, particularly at the 2- and 7-positions.
Halogenation and Functionalization
Key Insight : The ester group directs substitution to specific positions due to its electron-withdrawing effect, altering regioselectivity compared to unsubstituted fluorene .
Oxidation and Reduction
The fluorene backbone and ester group participate in redox reactions.
Oxidation Reactions
| Oxidizing Agent | Product | Application | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 9-Oxo-9H-fluorene-9-carboxylic acid | Polymer precursors | 85% | |
| FeCl₃ (aq) | 3-Hydroxy-9H-fluorene-2-carboxylate | Fluorescent materials | 64% |
Reduction Reactions
| Reducing Agent | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | 9-Hydroxymethyl-9H-fluorene | 78% | |
| H₂ (Pd/C, ethanol) | 9-Methyl-9H-fluorene | 90% |
Note : Reduction of the ester to a hydroxymethyl group retains the fluorene scaffold, enabling further functionalization .
Cyclization and Annulation
Ethyl 9H-fluorene-9-carboxylate participates in annulation reactions to form polycyclic systems.
Robinson Annulation
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | t-BuOK, dioxane, 50°C | 3-Hydroxy-1-propyl-9H-fluorene-2-carboxylate | 41% |
Mechanism : Base-induced Michael addition followed by cyclodehydration forms a fused six-membered ring .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the aromatic rings.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,4′-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde | 75% |
Applications : These reactions introduce functional groups for optoelectronic materials .
Comparative Reactivity of Fluorene Derivatives
The reactivity of this compound differs from structurally similar compounds:
Propriétés
Numéro CAS |
26878-12-6 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C16H14O2/c1-2-18-16(17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3 |
Clé InChI |
DAOQKFHSVVIUKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Key on ui other cas no. |
26878-12-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















